3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-18-8-5-9-19(14-18)25(23,24)21-11-3-4-12-22-13-10-16-6-1-2-7-17(16)15-22/h1-2,5-9,14,21H,10-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDCZRSBJWWDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide (CAS Number: 1216588-56-5) is a member of the class of 3,4-dihydroisoquinoline derivatives. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1216588-56-5 |
| Molecular Weight | 420.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The presence of the 3,4-dihydroisoquinoline moiety is significant for its pharmacological properties as it has been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases such as Parkinson's disease.
Neuroprotective Effects
Research indicates that compounds similar to This compound exhibit neuroprotective properties by modulating neurotransmitter systems. For instance, studies have shown that derivatives of dihydroisoquinoline can inhibit the reuptake of neurotransmitters like serotonin and dopamine, which has implications for treating depression and Parkinson's disease .
Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on certain enzymes. Specifically, it may inhibit enzymes involved in inflammatory responses or metabolic pathways. For example, compounds with similar structures have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .
Case Studies
-
Treatment of Parkinson's Disease :
A study explored the use of dihydroisoquinoline derivatives in models of Parkinson's disease. The results indicated that these compounds could enhance dopaminergic signaling and reduce neuroinflammation . -
Antitumor Activity :
Another investigation assessed the antitumor properties of related compounds in xenograft models. The results suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound is structurally related to several biologically active molecules, particularly those targeting neurological disorders. Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease due to their ability to inhibit acetylcholinesterase (AChE) activity .
Case Study:
A study on similar compounds demonstrated significant AChE inhibitory activity, suggesting that modifications to the isoquinoline structure can enhance biological activity. For instance, a compound with a similar structure showed an IC50 value of 2.7 µM against AChE, indicating strong potential for Alzheimer's treatment .
Antitumor Activity
Anticancer Research:
Recent investigations into sulfonamide derivatives have shown promising results in antitumor activity. The compound's sulfonamide group is known to enhance cytotoxicity against various cancer cell lines. For example, sulfonamides have been reported to exhibit selective cytotoxic effects on colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines .
Quantitative Structure–Activity Relationship (QSAR):
A QSAR study indicated that modifications to the sulfonamide moiety can significantly influence the anticancer properties of the compound. The findings suggest that specific structural features are crucial for enhancing biological efficacy against tumor cells .
Enzyme Inhibition
Enzyme Inhibitors:
The compound has been evaluated for its inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and α-glucosidase. These enzymes play significant roles in metabolic disorders and neurodegenerative diseases. Inhibitors of these enzymes are critical in managing conditions like diabetes and Alzheimer's disease .
Research Findings:
In a study focusing on similar sulfonamide compounds, several derivatives were synthesized and screened for their inhibitory potential against AChE and α-glucosidase. The results indicated that certain modifications could lead to enhanced enzyme inhibition, making them viable candidates for further development in therapeutic applications .
Synthesis and Structural Modifications
Synthetic Pathways:
Research has focused on synthesizing various derivatives of 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide through methods such as molecular hybridization. This approach combines different pharmacophores to create new compounds with improved biological activities .
Table of Structural Modifications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Core Structure: The target’s benzenesulfonamide core differs from the benzamide analogs in and .
- Linkers : The but-2-yn-1-yl alkyne linker in the target compound introduces rigidity compared to the flexible propyl-hydroxy () or butyl () linkers. This rigidity may enhance selectivity for sterically constrained binding sites .
- Substituents: The 3,4-dihydroisoquinoline moiety in the target and compounds is a bicyclic amine, which may interact with neurotransmitter receptors or enzymes. In contrast, ’s dioxoisoindolyl group is an electron-deficient imide, likely influencing π-π stacking interactions .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be made:
- Metabolic Stability : The alkyne linker in the target compound may resist oxidative metabolism compared to the hydroxyl-containing linker in .
- Hydrogen Bonding: The sulfonamide group (pKa ~1–2) is a stronger hydrogen bond donor than benzamide (pKa ~8–10), favoring interactions with polar residues in biological targets .
Research Findings and Hypothesized Bioactivity
Q & A
Basic: What are the critical synthetic steps and purification methods for preparing this sulfonamide derivative?
Methodological Answer:
The synthesis typically involves:
- Coupling Reactions : The alkyne-containing intermediate (e.g., 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-amine) is reacted with a benzenesulfonyl chloride derivative under anhydrous conditions. Triethylamine is often used as a base to neutralize HCl byproducts .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Purification : Column chromatography with silica gel (eluent: gradient of ethyl acetate/hexanes) or reverse-phase HPLC is employed to isolate the product. Purity is confirmed via HPLC (>95%) and melting point analysis .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the sulfonamide (–SO₂NH–) linkage, alkyne proton absence (C≡CH), and dihydroisoquinoline aromatic protons. For example, the benzenesulfonamide protons appear as a singlet near δ 7.5–8.0 ppm .
- IR Spectroscopy : Confirm the sulfonamide group via S=O asymmetric (1350–1300 cm⁻¹) and symmetric (1160–1120 cm⁻¹) stretching vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns matching the chlorine atom .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide bond formation, while higher temperatures (50–60°C) accelerate coupling .
- Catalyst Screening : Transition metal catalysts (e.g., CuI) or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity of the alkyne intermediate .
- Solvent Optimization : Substituting DMF with acetonitrile reduces byproduct formation in moisture-sensitive reactions, as evidenced by improved yields (48% → 75% in analogous compounds) .
Advanced: How can contradictions in spectroscopic data interpretation be resolved?
Methodological Answer:
- Overlapping Signals : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping aromatic protons. For example, NOESY can distinguish between dihydroisoquinoline and benzenesulfonamide ring protons .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related sulfonamide derivatives where intramolecular H-bonding (C–H⋯O) stabilizes the crystal lattice .
- Computational Modeling : DFT calculations predict ¹³C chemical shifts, aiding assignments in complex spectra .
Advanced: What strategies are effective for assessing structure-activity relationships (SAR) in anti-inflammatory applications?
Methodological Answer:
- Functional Group Modifications : Replace the chloro substituent with electron-withdrawing groups (e.g., –CF₃) to enhance NLRP3 inflammasome inhibition. Compare IC₅₀ values in THP-1 macrophage assays .
- Bioisosteric Replacement : Substitute the dihydroisoquinoline moiety with tetrahydroquinoline to evaluate changes in binding affinity to inflammatory targets .
- Metabolic Stability : Incubate the compound with liver microsomes (e.g., human CYP3A4) to assess oxidative degradation pathways .
Basic: What functional groups influence the compound’s reactivity and pharmacological profile?
Methodological Answer:
- Sulfonamide (–SO₂NH–) : Governs hydrogen-bonding interactions with biological targets (e.g., enzymes) and affects solubility .
- Alkyne (–C≡C–) : Participates in click chemistry for bioconjugation or prodrug strategies. Reactivity is modulated by steric hindrance from the dihydroisoquinoline group .
- Chloro Substituent : Enhances lipophilicity and electron-deficient character, improving membrane permeability and target engagement .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions often hydrolyze sulfonamide bonds .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for sulfonamides) .
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
